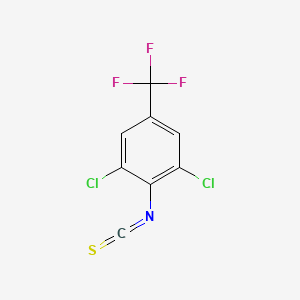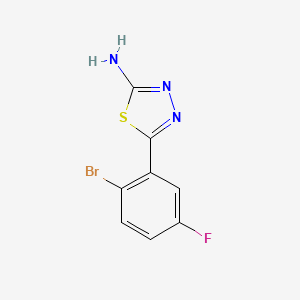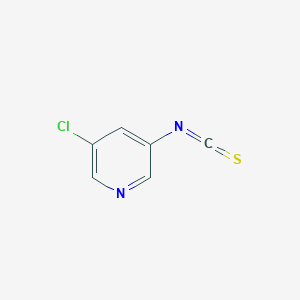
3-Chloro-5-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a chlorine atom at the third position and an isothiocyanate group at the fifth position of a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isothiocyanatopyridine typically involves the reaction of 3-chloro-5-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable processes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as primary and secondary amines are frequently used.
Major Products:
Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Products include thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.
Scientific Research Applications
3-Chloro-5-isothiocyanatopyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
3-Chloro-5-methylphenylcarbamate: Another compound with similar structural features but different functional groups.
3-Chloropyridine: A simpler analogue lacking the isothiocyanate group.
Uniqueness: 3-Chloro-5-isothiocyanatopyridine is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H3ClN2S |
|---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
3-chloro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
InChI Key |
OSTLEJKIHWPSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


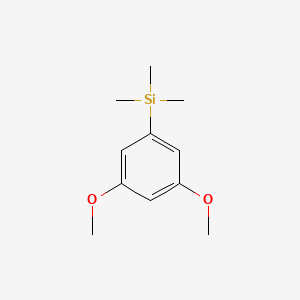
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
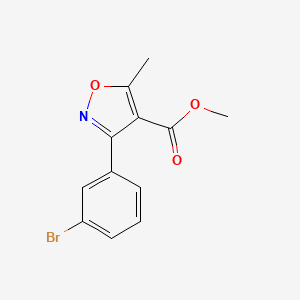
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
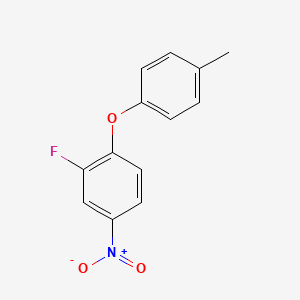
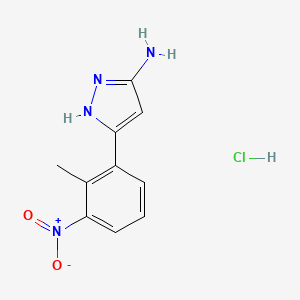
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
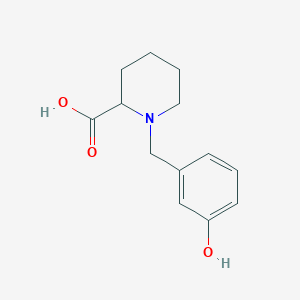


![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
